[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULJTNRHGAFYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification and Etherification Reactions
The hydroxyl group on the chromen-5-yl moiety participates in nucleophilic substitution reactions under alkaline conditions. Key examples include:
These reactions typically achieve yields of 70–85% and are critical for introducing functional handles for further derivatization .
Hydrazide Formation
The acetic acid group reacts with hydrazine hydrate to form hydrazide intermediates, enabling subsequent Schiff base synthesis:
Synthesis of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetohydrazide
This hydrazide serves as a precursor for:
-
Schiff bases via condensation with aromatic aldehydes (e.g., benzaldehyde, 4-trifluoromethylbenzaldehyde) .
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems:
Oxadiazole and Triazole Formation
Schiff Base Formation
Condensation with aromatic aldehydes (e.g., 2,3,4-trifluorobenzaldehyde) produces hydrazone derivatives:
textReagents: Aldehyde (1 eq), ethanol/acetic acid (24:1) Conditions: Reflux (3 hours) Yield: 60–75%[2][4]
Key products include antifungal-active hydrazides such as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid N'-[(2,3,4-trifluorophenylimino)methyl] hydrazide .
Acetylation
Reaction with acetic anhydride forms acetylated derivatives:
textReagents: Acetic anhydride, reflux Product: N'-[2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] acetic acid hydrazide Yield: 38%[2]
Substitution Reactions
The acetic acid group undergoes nucleophilic substitution with heterocyclic amines:
textExample: Reaction with 1H-indol-5-amine Product: 2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide Conditions: DCC/DMAP, dry DMF Application: Anticancer lead compound[3]
Comparative Reactivity Insights
The compound’s reactivity is influenced by:
-
Electron-withdrawing effects of the coumarin carbonyl, enhancing the acidity of the hydroxyl group.
-
Steric hindrance from 4,7-dimethyl groups, which moderates reaction rates at the chromene ring .
Functionalization Impact on Bioactivity
Derivatives show enhanced bioactivity compared to the parent compound:
| Derivative Type | Bioactivity Enhancement | Reference |
|---|---|---|
| Thiazolidinones | Antimicrobial (MIC: 8–32 μg/mL) | |
| Indole-acetamides | Cytotoxic (IC₅₀: 12 μM vs HeLa) | |
| Schiff bases | Antifungal (70% inhibition vs Candida) |
Scientific Research Applications
Chemistry
[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in various fields.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Antioxidant Activity: The compound can inhibit oxidative stress by modulating enzyme activity related to oxidative damage .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Cancer Treatment: Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7) .
Industry
In industrial applications, this compound is utilized as a precursor in the synthesis of dyes and pigments. Its photochemical properties make it suitable for developing photoactive materials used in coatings and inks.
Case Studies
-
Antioxidant Mechanism Study
- A study demonstrated that this compound can inhibit enzymes involved in the production of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.
- Anticancer Activity Evaluation
Mechanism of Action
The mechanism of action of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The compound’s ability to penetrate cell membranes also enhances its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid and analogous coumarin-based carboxylic acid derivatives:
Key Comparative Insights :
Functional Group Variations: Acetic vs. Propanoic Acid: The substitution of acetic acid with propanoic acid (e.g., in ) increases molecular weight and hydrophobicity. This could influence solubility and binding kinetics in applications like metal chelation or adsorption .
Impact of Additional Substituents :
- Benzyl or Hexyl Groups : Bulky substituents like benzyl () or hexyl () may enhance adsorption on hydrophobic surfaces but reduce solubility in polar solvents .
- Hydroxyl Groups : The presence of hydroxyl groups (e.g., ) introduces pH-dependent behavior, enabling hydrogen bonding or deprotonation-mediated interactions .
Adsorption and Coordination Chemistry: Carboxylic acid-functionalized coumarins are known to coordinate with metal ions via –COO⁻ groups. For example, acetic acid-modified biochar (ASBB) demonstrated monodentate coordination with U(VI) . Structural analogs with longer chains (e.g., propanoic acid) might exhibit different coordination modes or binding affinities.
Thermodynamic and Kinetic Behavior :
- Smaller molecules like the target compound may achieve faster adsorption equilibria (e.g., ASBB reached equilibrium in 5 minutes ), whereas bulkier derivatives could exhibit slower kinetics due to steric hindrance.
Biological Activity
[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid, a compound belonging to the coumarin class, has garnered attention for its diverse biological activities. This article outlines its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₂O₅
- CAS Number: 169116-78-3
The compound features a chromen-2-one structure with modifications that enhance its biological activity. Coumarins are known for their various pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can neutralize free radicals, thus protecting cells from oxidative stress. Studies have shown that this compound can inhibit lipid peroxidation and increase the total antioxidant capacity in vitro.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 15.2 |
| ABTS Radical Scavenging | 12.8 |
These values suggest a potent capacity to scavenge free radicals compared to other known antioxidants.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate its potential as a natural antimicrobial agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.62 |
| BuChE | 0.69 |
These results suggest that the compound may help in managing cognitive decline associated with neurodegenerative disorders.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism: The compound's phenolic structure allows it to donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Inhibition: By binding to the active sites of AChE and BuChE, it prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission.
- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways within microbial cells.
Study on Antioxidant Capacity
A comparative study evaluated the total antioxidant capacities of several phenolic compounds, including this compound. The results indicated that this compound exhibited superior antioxidant activity compared to others tested, highlighting its potential for therapeutic applications in oxidative stress-related diseases .
Neuroprotective Research
In a study focusing on neuroprotection, this compound was administered to animal models exhibiting Alzheimer-like symptoms. The results showed significant improvement in cognitive functions and a reduction in amyloid-beta plaque formation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-hydroxy-4,7-dimethylcoumarin with chloroacetic acid under alkaline conditions. Key steps include:
- Cyclocondensation : Formation of the coumarin core using Pechmann condensation (acetic acid/sulfuric acid) with resorcinol derivatives and β-keto esters.
- Etherification : Reaction of the 5-hydroxyl group with chloroacetic acid in sodium hydroxide/ethanol, followed by acidification to precipitate the product .
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity (HPLC) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows characteristic signals: δ 2.35 (s, 3H, CH3), δ 2.47 (s, 3H, CH3), δ 4.82 (s, 2H, OCH2CO), δ 6.25 (s, 1H, coumarin H-3) .
- X-ray Crystallography : Crystal structures of analogs (e.g., methyl 2-[(4-chloro-2-methoxy-5-oxofuran-3-yl)amino]acetate) confirm planar coumarin systems and hydrogen-bonding networks using SHELXL and WinGX for refinement .
Q. What in vitro models are used to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Tested against COX-2 (IC50) or lipoxygenase (LOX) using fluorometric assays .
- Antioxidant Activity : DPPH radical scavenging assays (EC50 ~50 µM) in ethanol .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50 ~20 µM) .
Q. How is purity assessed, and what solvents are optimal for stability?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, λ=254 nm) confirms ≥95% purity .
- Stability : Stable in DMSO at -20°C for 6 months; avoid aqueous buffers (pH >8) due to ester hydrolysis .
Q. What solubility and formulation challenges arise in pharmacological studies?
- Methodological Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions (≤10 mM).
- Formulation : Nanoemulsions (e.g., Tween-80/PEG-400) improve bioavailability in rodent models .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for large-scale production?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hr) and improves yield (85% vs. 65%) .
- Column Chromatography : Replace recrystallization with silica gel (ethyl acetate/hexane) to remove regioisomers .
- DoE (Design of Experiments) : Optimize pH (8.5–9.0) and temperature (70–80°C) for etherification .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected C NMR shifts)?
- Methodological Answer :
- DFT Calculations : Compare experimental C NMR with Gaussian-optimized structures (B3LYP/6-31G**) to identify tautomeric forms .
- 2D NMR : Use HSQC and HMBC to assign ambiguous carbonyl (C-2, δ 160–165 ppm) and ether (C-O, δ 65–70 ppm) signals .
Q. How to design structure-activity relationship (SAR) studies for uricosuric activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at C-4 (alkyl/aryl) and compare diuretic potency (e.g., 2-arylindanyloxy analogs show 10× higher activity) .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (C=O) and hydrophobic regions (methyl groups) using Schrödinger Suite .
Q. What computational methods predict binding to serum albumin or metabolic enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding to human serum albumin (HSA) with ΔG ≈ -8.5 kcal/mol .
- CYP450 Metabolism : Use SwissADME to identify CYP3A4/2D6 oxidation sites (e.g., methyl groups) .
Q. How to address polymorphic forms affecting bioactivity in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
